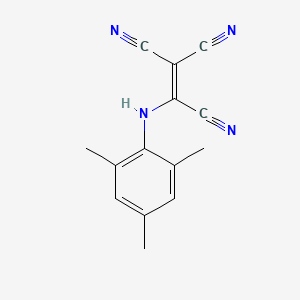
1-Methoxy-9H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-9H-xanthene is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse biological activities and applications in various fields. The compound has a molecular formula of C14H12O2 and is characterized by a methoxy group attached to the xanthene core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-9H-xanthene can be synthesized through several methods. One common approach involves the condensation of a phenol derivative with a salicylic acid derivative in the presence of a dehydrating agent such as acetic anhydride . Another method includes the use of zinc chloride/phosphoryl chloride to produce xanthene derivatives with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium triflate (Yb(OTf)3) has been reported to improve the synthesis of xanthene derivatives from substituted phenols and substituted 2-hydroxybenzoic acids .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted xanthene derivatives.
Applications De Recherche Scientifique
1-Methoxy-9H-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent dye.
Biology: Employed in biological assays and imaging due to its fluorescent properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-9H-xanthene involves its interaction with molecular targets and pathways. For instance, xanthene derivatives have been shown to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in counteracting oxidative stress and inflammation . The compound’s ability to enhance Nrf2 translocation suggests its potential in mitigating oxidative damage and inflammatory responses .
Comparaison Avec Des Composés Similaires
1-Methoxy-9H-xanthene can be compared with other xanthene derivatives such as:
9H-xanthen-9-one: A parent compound with similar structural features but lacking the methoxy group.
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: A derivative with bromine and hydroxyl groups, exhibiting potent biological activities.
α- and γ-mangostin: Naturally occurring xanthones with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness: this compound stands out due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This unique feature allows for targeted modifications and applications in various research fields .
Propriétés
Numéro CAS |
100621-82-7 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-methoxy-9H-xanthene |
InChI |
InChI=1S/C14H12O2/c1-15-13-7-4-8-14-11(13)9-10-5-2-3-6-12(10)16-14/h2-8H,9H2,1H3 |
Clé InChI |
ZXVKXGKPOOIFFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)

![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)



![2-[(Carboxymethyl)amino]-5-methylbenzoic acid](/img/structure/B14078152.png)



![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
